molecular formula C9H12N2O B14023045 N-[(2,5-Dimethylphenyl)amino]formamide CAS No. 6304-60-5

N-[(2,5-Dimethylphenyl)amino]formamide

Cat. No.: B14023045
CAS No.: 6304-60-5
M. Wt: 164.20 g/mol
InChI Key: CLHJRMXFKIYVCM-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylphenyl)amino]formamide (CAS: 10113-40-3), also known as N-(2,5-dimethylphenyl)formamide, is an aromatic formamide derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Structurally, it consists of a formamide group (-NHCHO) attached to a 2,5-dimethylphenyl ring. The compound is a white to off-white solid with a melting point of 118–122°C . Its synthesis typically involves formylation of 2,5-dimethylaniline under controlled conditions, though specific protocols are proprietary .

However, its exact biological activity remains less characterized compared to analogs like carboxamides or sulfonamides. Safety data indicate it is harmful if swallowed (R22) and poses a risk of eye damage (R41), necessitating precautions during handling .

Properties

CAS No.

6304-60-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(2,5-dimethylanilino)formamide

InChI

InChI=1S/C9H12N2O/c1-7-3-4-8(2)9(5-7)11-10-6-12/h3-6,11H,1-2H3,(H,10,12)

InChI Key

CLHJRMXFKIYVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NNC=O

Origin of Product

United States

Preparation Methods

Formylation Using Formamide and Potassium Carbonate in Acetonitrile

A notable method involves reacting the corresponding amine (2,5-dimethylaniline) with formamide in the presence of potassium carbonate as a base catalyst in dry acetonitrile solvent. This method was described in a study focusing on formamide compounds and their reactivity with pentachloropyridine derivatives but includes relevant insights into formamide synthesis.

Procedure:

  • Potassium carbonate (1.5 mmol) is added to a solution of 2,5-dimethylaniline (1 mmol) and formamide (1 mmol) in dry acetonitrile (5 mL).
  • The mixture is stirred at room temperature for 30 minutes.
  • The reaction mixture is then heated to reflux (approximately 85°C) for 12 hours.
  • After completion, the mixture is filtered, and the solvent is evaporated.
  • The crude product is recrystallized from ethanol to afford this compound with yields typically around 90% or higher.

Key Features:

  • Mild reaction conditions with heterogeneous catalysis.
  • Non-toxic reagents and easy work-up.
  • High purity and good yields.
  • The reaction proceeds via nucleophilic attack of the amine nitrogen on formamide, forming the formylated product.

Analytical Data:

  • 1H NMR shows characteristic signals for the formamide NH and aromatic protons.
  • IR spectra display NH stretching bands in the range of 3290–3390 cm⁻¹.
  • Yields reported for similar N-(2,4-dimethylphenyl)formamide analogs were around 90%, suggesting comparable efficiency for the 2,5-dimethyl isomer.

Direct Additive-Free N-Formylation Using Deep Eutectic Solvent (DES)

A recent green chemistry approach employs a deep eutectic solvent composed of choline chloride and zinc chloride ([ChCl][ZnCl₂]) that acts as both solvent and catalyst for the N-formylation of anilines, including substituted derivatives.

Procedure:

  • Mix 1 mmol of 2,5-dimethylaniline with 1 mmol of formamide and 3 mL (6 mmol) of [ChCl][ZnCl₂].
  • Stir the mixture vigorously at 80°C for 3.5 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Recrystallize the crude product from ethanol/n-hexane to obtain pure this compound.

Advantages:

  • Mild and environmentally friendly conditions.
  • No need for additional additives or solvents.
  • High yields (up to 90%) and good reproducibility.
  • The DES catalyst can be recycled multiple times without significant loss of activity.

Observations:

  • Electron-donating substituents like methyl groups on the aniline ring enhance nucleophilicity, favoring higher yields.
  • Secondary aromatic amines and aliphatic amines showed poor reactivity under these conditions.

Formylation Using Acetic Formic Anhydride (AFA)

Another efficient method involves the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, to formylate amines rapidly at low temperatures.

Procedure:

  • Generate AFA by mixing excess formic acid and acetic anhydride at −20°C.
  • Add 2,5-dimethylaniline to the AFA solution.
  • Stir for 15 minutes at low temperature.
  • Isolate the N-formylated product by standard work-up procedures.

Features:

  • Rapid reaction times (less than 15 minutes).
  • High yields (97–100%) for various amines, including sterically hindered ones.
  • Suitable for large-scale synthesis.
  • The method is compatible with multifunctional amines.

Mechanism:

  • The amine attacks the electrophilic carbonyl carbon of AFA.
  • The reaction proceeds via a tetrahedral intermediate, leading to the formamide product and acetic acid as byproduct.

Iodine-Catalyzed N-Formylation with Formic Acid

A catalytic method uses molecular iodine (I₂) to catalyze the N-formylation of anilines with formic acid under solvent-free conditions.

Procedure:

  • Mix 2,5-dimethylaniline with two equivalents of formic acid and 5 mol% I₂.
  • Heat the mixture at 70°C for 2 hours.
  • The reaction yields this compound in excellent yield.

Mechanistic Insight:

  • I₂ reacts with formic acid to generate HI in situ.
  • HI protonates formic acid, activating it toward nucleophilic attack by the amine.
  • Subsequent elimination of water forms the formamide.

Advantages:

  • Simple and solvent-free.
  • Efficient and high yielding.
  • Mild reaction conditions.

Comparative Summary of Preparation Methods

Method Catalyst/Conditions Temperature Time Yield (%) Notes
Formamide + K₂CO₃ in CH₃CN (Reflux) Potassium carbonate, dry acetonitrile 85°C (reflux) 12 hours ~90 Mild, heterogeneous catalysis, high purity
Formamide + [ChCl][ZnCl₂] DES Deep eutectic solvent (DES) 80°C 3.5 hours Up to 90 Green, recyclable catalyst, additive-free
Acetic Formic Anhydride (AFA) In situ generated AFA −20°C <15 minutes 97–100 Rapid, high yield, low temperature
Formic Acid + Iodine Catalyst Iodine (5 mol%) 70°C 2 hours Excellent Solvent-free, simple, mild

Analytical Characterization and Purity

The prepared this compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylphenyl)amino]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2,5-Dimethylphenyl)amino]formamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylphenyl)amino]formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)formamide

  • Substituents : 2,6-dimethylphenyl group.
  • Melting Point : 166–170°C (vs. 118–122°C for the 2,5-isomer).
  • Implications : The higher melting point of the 2,6-isomer suggests enhanced crystallinity due to symmetrical substitution, enabling tighter molecular packing. This contrasts with the asymmetrical 2,5-substitution, which may introduce steric hindrance or reduced dipole alignment .

N-(3,5-Dimethylphenyl)formamide

  • Substituents : 3,5-dimethylphenyl group.

Functional Group Analogs

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Functional Group : Carboxamide (-CONH₂).
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ≈ 10 µM ) .
  • Comparison : The carboxamide’s higher lipophilicity (due to the naphthalene ring) and electron-withdrawing substituents enhance PET inhibition compared to formamides. Formamides, with smaller substituents and lower logP values, may exhibit reduced membrane permeability and bioactivity .

N-(2,5-Dimethylphenyl)benzenesulfonamide

  • Functional Group : Sulfonamide (-SO₂NH₂).
  • Structural Features : Exhibits a C–SO₂–NH–C torsion angle of 62.7° , leading to a bent molecular conformation. This contrasts with formamides, where the planar -NHCHO group may allow different hydrogen-bonding patterns .
  • Crystal Packing : Forms N–H···O(S) hydrogen-bonded dimers, a feature less likely in formamides due to weaker hydrogen-bond acceptor capacity of the formyl oxygen .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)carboxamide) show stronger PET inhibition (IC₅₀ ≈ 10 µM ) than methyl-substituted derivatives due to enhanced electron-withdrawing effects, which stabilize charge transfer in biological targets .
    • Methyl groups (electron-donating) in N-(2,5-dimethylphenyl)formamide may reduce electrophilicity, limiting interactions with electron-rich biological sites.

Data Tables

Table 1: Physical and Structural Comparison

Compound Substituents Functional Group Melting Point (°C) Bioactivity (IC₅₀) Reference
N-(2,5-Dimethylphenyl)formamide 2,5-dimethyl Formamide 118–122 Not reported
N-(2,6-Dimethylphenyl)formamide 2,6-dimethyl Formamide 166–170 Not reported
N-(2,5-Dimethylphenyl)carboxamide 2,5-dimethyl Carboxamide N/A ~10 µM
N-(2,5-Dimethylphenyl)sulfonamide 2,5-dimethyl Sulfonamide N/A Not reported

Table 2: Substituent Electronic Effects on Bioactivity

Compound Substituent Type Electron Effect PET Inhibition (IC₅₀)
N-(2,5-Dimethylphenyl)formamide Methyl (EDG*) Donating Not tested
N-(2,5-Difluorophenyl)carboxamide Fluoro (EWG*) Withdrawing ~10 µM

*EDG = Electron-donating group; EWG = Electron-withdrawing group

Biological Activity

N-[(2,5-Dimethylphenyl)amino]formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a dimethyl-substituted phenyl ring. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator depending on the specific biological context. For instance, studies suggest that it can interact with central nervous system (CNS) targets, potentially influencing neurotransmitter pathways and exhibiting anticonvulsant properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In one study, derivatives of similar compounds showed promising results against several cancer cell lines, including breast (MCF7), lung (NCI-H522), and colon (HT29) cancers. The IC50 values for these compounds ranged from 0.06 µM to 0.1 µM, indicating potent activity .

Study 1: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. The results demonstrated that certain modifications to the phenyl group enhanced the anticancer efficacy significantly. For example:

CompoundCell LineIC50 (µM)Comments
Compound AMCF70.06High efficacy
Compound BHT290.1Moderate efficacy
Compound CNCI-H5220.05Best performer

These findings suggest that structural modifications can lead to enhanced biological activity.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against common pathogens. The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against various bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substitutions on the phenyl ring significantly affect the biological activities of this compound. Electron-withdrawing groups tend to enhance activity against CNS targets while electron-donating groups may reduce it .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2,5-Dimethylphenyl)amino]formamide?

A common method involves reacting 2,5-dimethylaniline with formylating agents under controlled conditions. For example, sulfonamide derivatives are synthesized by treating sulfonyl chlorides with substituted anilines in stoichiometric ratios, followed by refluxing and purification via recrystallization (e.g., ethanol/water mixtures) . Key steps include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of aniline to formylating agent.
  • Reaction optimization : Boiling for 15–30 minutes to complete the reaction.
  • Purification : Ice-cold water precipitation and recrystallization to remove unreacted starting materials.
    Characterization typically employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.2 ppm) .

Q. How is this compound characterized in crystallographic studies?

X-ray crystallography is critical for determining molecular conformation. Key parameters include:

  • Torsional angles : For example, the S–N bond torsional angle in sulfonamide analogs ranges from 60° to 71°, influenced by steric effects of methyl groups .
  • Hydrogen bonding : Intermolecular N–H···O interactions form inversion dimers, stabilizing the crystal lattice (Table 1) .
  • Dihedral angles : Between aromatic rings (e.g., 40–56°), affected by substituent positions .
    Refinement protocols use riding models for C–H bonds and free refinement for N–H distances .

Advanced Research Questions

Q. How do substituent positions (2,5-dimethyl vs. 3,5-dimethyl) influence biological activity?

Structure-activity relationship (SAR) studies reveal that 2,5-dimethylphenyl derivatives exhibit enhanced photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to 3,5-dimethyl analogs. Key factors:

  • Electron-withdrawing effects : Methyl groups at the 2- and 5-positions increase lipophilicity, enhancing membrane permeability in chloroplast assays .
  • Steric hindrance : 2,5-substitution optimizes binding to photosystem II (PSII) targets, as shown in spinach chloroplast models .
    Experimental design includes microwave-assisted synthesis and HPLC-based activity screening (Table 2) .

Table 1 : PET Inhibition IC₅₀ Values for Selected Derivatives

Substituent PositionIC₅₀ (µM)
2,5-Dimethylphenyl10.2
3,5-Dimethylphenyl12.8
2,5-Difluorophenyl11.4
Data from spinach chloroplast assays

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in torsional angles (e.g., 60° vs. 71°) arise from substituent-induced steric effects. Methodological approaches include:

  • Comparative analysis : Benchmark against analogs like N-(2,3-dimethylphenyl) sulfonamides, where torsional angles differ by ~10° due to methyl group proximity .
  • DFT calculations : Validate experimental data by modeling energy-minimized conformers .
  • High-resolution data : Use synchrotron radiation to reduce measurement errors (<0.01 Å resolution) .

Q. What analytical methods address impurity profiling in synthetic batches?

HPLC with UV detection (λ = 254 nm) is standard. For example:

  • Column : C18 reverse-phase, 5 µm particle size.
  • Mobile phase : Acetonitrile/water (70:30 v/v) at 1 mL/min .
  • Impurity limits : Total impurities ≤0.5% (USP guidelines), with individual impurities (e.g., unreacted aniline) capped at 0.1% .
    Table 2 from Pharmacopeial Forum shows retention times (0.4–2.2 min) and relative response factors (1.0–1.75) for related compounds.

Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?

Intermolecular N–H···O hydrogen bonds form inversion dimers, as observed in sulfonamide analogs. This bonding:

  • Reduces conformational flexibility : Stabilizes the anti/syn arrangement of methyl groups .
  • Influences solubility : Dimers increase melting points (~166–170°C) compared to non-hydrogen-bonded analogs .
    Dynamic NMR studies in DMSO-d₆ can probe solution-phase H-bonding behavior .

Q. How are computational methods used to predict biological activity?

Molecular docking (e.g., AutoDock Vina) models interactions with PSII targets:

  • Binding sites : D1/D2 proteins in chloroplasts.
  • Scoring parameters : Electrostatic complementarity and van der Waals interactions .
    Validation includes correlating docking scores with experimental IC₅₀ values (R² > 0.85) .

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